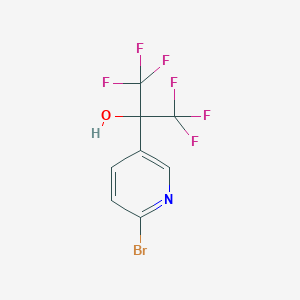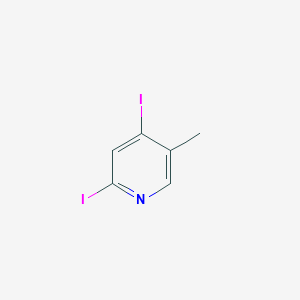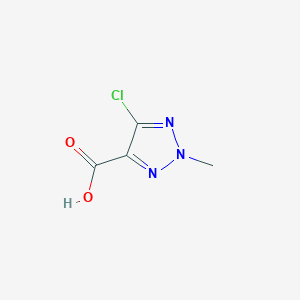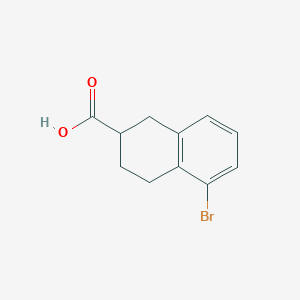
10-Aminodecane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Aminodecane-1-thiol is an organic compound with the molecular formula C₁₀H₂₃NS. It consists of a decane chain with an amino group at one end and a thiol group at the other. This compound is notable for its dual functional groups, which make it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 10-Aminodecane-1-thiol typically begins with decane derivatives. One common starting material is 10-bromodecane.
Reaction with Thiourea: 10-Bromodecane can be reacted with thiourea to form 10-thiocyanatodecane. This reaction is usually carried out in an alcoholic solvent under reflux conditions.
Hydrolysis: The thiocyanate group is then hydrolyzed to form the thiol group. This step often involves acidic or basic hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in 10-Aminodecane-1-thiol can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The amino group can undergo reduction reactions, although this is less common due to its already reduced state.
Substitution: Both the amino and thiol groups can participate in substitution reactions. For example, the thiol group can be substituted with alkyl or acyl groups using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Hydrolysis: Acidic or basic conditions for thiocyanate hydrolysis.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Sulfonic Acids: Another product of thiol oxidation.
Substituted Amines and Thiols: Products of substitution reactions.
Applications De Recherche Scientifique
Chemistry
10-Aminodecane-1-thiol is used in the synthesis of self-assembled monolayers (SAMs) on gold surfaces. These SAMs are crucial in surface chemistry and nanotechnology for creating well-defined surfaces with specific functional groups.
Biology
In biological research, this compound is employed as a linker molecule in the conjugation of biomolecules. Its thiol group can form stable bonds with gold nanoparticles, while the amino group can be used to attach proteins or other biomolecules.
Medicine
The compound has potential applications in drug delivery systems. Its ability to form SAMs on gold nanoparticles makes it useful for targeted drug delivery, where the nanoparticles can be directed to specific cells or tissues.
Industry
In industrial applications, this compound is used in the production of corrosion inhibitors and as a stabilizer for certain types of polymers.
Mécanisme D'action
The mechanism by which 10-Aminodecane-1-thiol exerts its effects depends on its functional groups. The thiol group can form strong bonds with metals, making it useful in surface chemistry and nanotechnology. The amino group can participate in hydrogen bonding and other interactions, making it versatile in biological applications.
Molecular Targets and Pathways
Surface Chemistry: The thiol group targets metal surfaces, forming strong metal-sulfur bonds.
Bioconjugation: The amino group targets carboxyl or aldehyde groups in biomolecules, forming stable amide or imine bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decanethiol: Similar structure but lacks the amino group.
10-Aminodecane: Similar structure but lacks the thiol group.
Cysteamine: Contains both amino and thiol groups but has a shorter carbon chain.
Uniqueness
10-Aminodecane-1-thiol is unique due to its long carbon chain combined with both amino and thiol functional groups. This combination allows it to participate in a wide range of chemical reactions and applications, making it more versatile than compounds with only one functional group.
Propriétés
Formule moléculaire |
C10H23NS |
|---|---|
Poids moléculaire |
189.36 g/mol |
Nom IUPAC |
10-aminodecane-1-thiol |
InChI |
InChI=1S/C10H23NS/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-11H2 |
Clé InChI |
JMKBPENVULMVDP-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCS)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


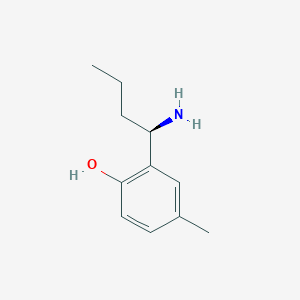

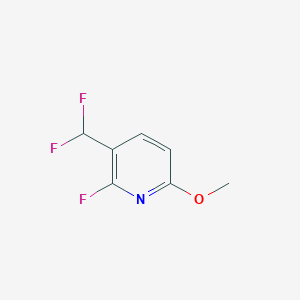
![rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B12966047.png)
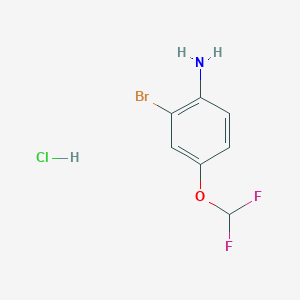
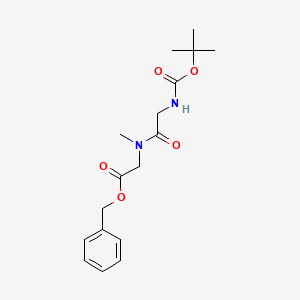
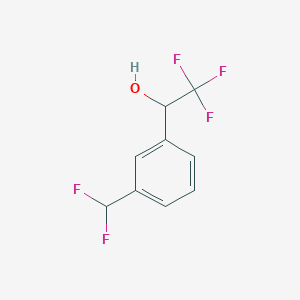
![1,6-Diazaspiro[3.3]heptan-2-one](/img/structure/B12966064.png)
